molecular formula C11H14ClNO2S B1527239 Ethyl 2-[(2-amino-4-chlorophenyl)sulfanyl]propanoate CAS No. 1250689-08-7

Ethyl 2-[(2-amino-4-chlorophenyl)sulfanyl]propanoate

Cat. No.: B1527239
CAS No.: 1250689-08-7
M. Wt: 259.75 g/mol
InChI Key: VKZXXZZRDAIXCL-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-amino-4-chlorophenyl)sulfanyl]propanoate is a chemical compound with the molecular formula C11H14ClNO2S . It has a molecular weight of 259.75 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of an ethyl group (C2H5) attached to a propanoate group (C3H5O2), which is further attached to a 2-amino-4-chlorophenyl sulfanyl group . This structure includes a variety of functional groups, including an amine, a chloro-substituted aromatic ring, and a sulfanyl group.

Scientific Research Applications

Synthesis and Derivatives

Convenient Synthesis of 2-Aminothiophene Derivatives Research demonstrates efficient synthesis methods for 2-aminothiophene derivatives, which are structurally related to Ethyl 2-[(2-amino-4-chlorophenyl)sulfanyl]propanoate. One such method involves the acceleration of the Gewald reaction under ultrasonic aqueous conditions, yielding products within minutes and simplifying the purification process through spontaneous precipitation (Mojtahedi et al., 2010).

Polymorphism in Pharmaceuticals

Polymorphism in Pharmaceutical Compounds A study on ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, which shares a similar ethyl propanoate group, highlighted challenges in characterizing polymorphic forms using spectroscopic and diffractometric techniques (Vogt et al., 2013). This suggests the importance of thorough physical and chemical characterization in the development of pharmaceuticals, which could be relevant for the applications of this compound.

Corrosion Inhibition

Inhibition of Steel Corrosion Derivatives structurally related to this compound have been investigated for their potential as corrosion inhibitors. For instance, new diamine derivatives showed significant inhibitory action against the corrosion of mild steel in acidic solutions, highlighting the potential application of similar compounds in protecting industrial materials (Herrag et al., 2010).

Antioxidant Activities

Antioxidant Compounds from Natural Sources Research on the antioxidant activities of compounds extracted from propolis, including ethyl acetate fractions which might be structurally similar to the ethyl propanoate group in this compound, showed significant radical scavenging capacities. This suggests that similar compounds could have potential applications in antioxidant formulations (Yang et al., 2011).

Antimicrobial Activity

Synthesis and Antimicrobial Activity of Thiophenes Thiophene derivatives, closely related to the thienyl component in this compound, have been synthesized and evaluated for their antimicrobial activity. Such compounds have shown inhibitory effects against various pathogens, indicating the potential of this compound derivatives in antimicrobial applications (Prasad et al., 2017).

Properties

IUPAC Name

ethyl 2-(2-amino-4-chlorophenyl)sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2S/c1-3-15-11(14)7(2)16-10-5-4-8(12)6-9(10)13/h4-7H,3,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZXXZZRDAIXCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=C(C=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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